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Introduction

The emergence of antifungal resistance, particularly to azole agents like fluconazole (FLC),
presents a significant challenge in treating invasive fungal infections. Combination therapy
offers a promising strategy to enhance efficacy, overcome resistance, and reduce drug-related
toxicity. Pseudolaroside B (PAB), a natural diterpene acid isolated from Pseudolarix
kaempferi, has demonstrated potent antifungal activity.[1][2] These application notes provide a
comprehensive guide to utilizing Pseudolaroside B in combination with other antifungals, with
a focus on its synergistic effects with fluconazole against resistant Candida species.

Recent studies have highlighted the strong synergistic interactions between PAB and FLC,
particularly against FLC-resistant strains of Candida albicans and Candida tropicalis.[3][4] The
mechanism of PAB's antifungal action differs from that of azoles, which target ergosterol
biosynthesis.[1][5] PAB has been shown to disrupt fungal cell integrity, inhibit spore
germination, and destroy biofilms, suggesting a multi-faceted mode of action that can
complement traditional antifungals.[1][4][6]
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The following tables summarize the quantitative data from in vitro studies, demonstrating the

synergistic antifungal activity of Pseudolaroside B in combination with fluconazole.

Table 1: In Vitro Synergy of Pseudolaroside B (PAB) and Fluconazole (FLC) against

Planktonic Candida Species

PAB MIC

FLC MIC

Fungal Resistanc FICI Interpreta Referenc
. . Range Range .
Species e Profile Range tion e
(ng/imL) (ng/mL)
Fluconazol
Candida e-Resistant  Not Not
i » -~ 0.02-0.13  Synergy [3]
albicans (22 specified specified
isolates)
Fluconazol
e- Synergy in
Candida ) Not Not yneray
] Susceptibl » - 0.25-0.5 17% of [3]
albicans specified specified )
e (12 isolates
isolates)
Fluconazol
Candida e-Resistant 0.070 -
o 8-16 >64 Synergy [1][4]
tropicalis (13 0.375
isolates)
Fluconazol
e- Synergy in
Candida ] 0.070 - ynergy
o Susceptibl 8-16 1-4 22% of [1][4]
tropicalis 0.375 )
e (9 isolates
isolates)

FICI Interpretation: Synergy: FICI < 0.5; Additive: 0.5 < FICI < 1.0; Indifference: 1.0 < FICI £
4.0; Antagonism: FICI > 4.0.[5]

Table 2: Inhibitory Effect of Pseudolaroside B (PAB) and Fluconazole (FLC) Combination on

Candida tropicalis Biofilm
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L . Biofilm .
Biofilm Concentrati o Interpretati
Treatment Inhibition Reference
Stage on (pg/mL) on
(%)
Strong
Early & Dose- o
PAB + FLC >80% synergistic [1114]
Mature dependent o
inhibition

Experimental Protocols

Detailed methodologies for key experiments to evaluate the synergistic effects of
Pseudolaroside B with other antifungals are provided below.

Protocol 1: Checkerboard Microdilution Assay for
Synergy Testing

This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to
quantify the interaction between two antimicrobial agents.[5][7]

Materials:

o Pseudolaroside B (PAB)

e Fluconazole (FLC) or other antifungal agent

» Candida isolates (including resistant and susceptible strains)
e RPMI 1640 medium with L-glutamine, buffered with MOPS

o 96-well flat-bottom microtiter plates

e Spectrophotometer (optional, for OD reading)

Procedure:

e Prepare Drug Dilutions:

o Prepare stock solutions of PAB and FLC in a suitable solvent (e.g., DMSO).

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7415455/
https://pubmed.ncbi.nlm.nih.gov/32801807/
https://www.benchchem.com/product/b12372517?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Assessing_Synergy_Between_Antifungal_Agent_74_and_Fluconazole.pdf
https://academic.oup.com/jac/article-pdf/49/2/345/9843065/490345.pdf
https://www.benchchem.com/product/b12372517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o In a 96-well plate, perform serial twofold dilutions of FLC horizontally and PAB vertically in
RPMI 1640 medium. The final volume in each well should be 50 uL. This creates a matrix
of drug concentrations.

o Include wells with each drug alone (for MIC determination) and drug-free wells (for growth
control).

e Prepare Fungal Inoculum:
o Culture the Candida isolate on Sabouraud Dextrose Agar at 35°C for 24 hours.

o Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland
standard (approximately 1-5 x 10 CFU/mL).

o Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x
103 CFU/mL.

e |noculation and Incubation:

o Add 50 pL of the fungal inoculum to each well of the microtiter plate. The final volume in
each well will be 100 pL.

o Incubate the plates at 35°C for 24-48 hours.[5][8]
e Determine MICs and FICI:

o The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug (alone
or in combination) that causes a significant reduction in growth (typically >50% or >80%)
compared to the drug-free control, determined visually or by reading the optical density at
595 nm.[8]

o Calculate the FICI using the following formula: FICI = (MIC of PAB in combination / MIC of
PAB alone) + (MIC of FLC in combination / MIC of FLC alone).[5]

Protocol 2: Time-Kill Curve Assay

This assay assesses the rate and extent of fungal killing over time when exposed to antifungal
agents, alone and in combination.[3]
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Materials:

PAB and FLC

e Candida isolate

e RPMI 1640 medium

 Sterile culture tubes

e Sabouraud Dextrose Agar plates
e Incubator and shaker
Procedure:

e Prepare Cultures:

o Prepare a fungal inoculum as described in the checkerboard assay protocol, adjusted to a
starting concentration of approximately 1-5 x 10> CFU/mL in RPMI 1640.

e Drug Exposure:

o Set up culture tubes with the fungal inoculum and add PAB and FLC at concentrations
corresponding to their MICs and sub-MICs (e.g., 0.5%, 1x, 2x MIC). Include a drug-free
growth control.

e Sampling and Plating:
o Incubate the tubes at 35°C with agitation.

o At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots
from each tube.

o Perform serial tenfold dilutions in sterile saline and plate onto Sabouraud Dextrose Agar
plates.

e Data Analysis:
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o Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine
the CFU/mL at each time point.

o Plot logio CFU/mL versus time for each treatment.

o Synergy is defined as a =2 logio decrease in CFU/mL with the combination compared to
the most active single agent.[9]

Protocol 3: Biofilm Inhibition and Disruption Assay

This protocol evaluates the effect of PAB and FLC on the formation and integrity of fungal
biofilms.[1][4]

Materials:

PAB and FLC

Candida isolate

RPMI 1640 medium

96-well flat-bottom microtiter plates

Crystal violet or XTT reduction assay reagents

Plate reader

Procedure for Biofilm Inhibition:
« Inoculation and Treatment:
o Prepare a fungal inoculum of 1 x 10° cells/mL in RPMI 1640.
o Add the inoculum to the wells of a 96-well plate.
o Immediately add serial dilutions of PAB and FLC, alone and in combination.

¢ Incubation:
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o Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the
drugs.

e Quantification:
o Wash the wells with sterile PBS to remove non-adherent cells.

o Quantify the remaining biofilm using either the crystal violet staining method (for biomass)
or the XTT reduction assay (for metabolic activity).

Procedure for Biofilm Disruption:
 Biofilm Formation:
o Prepare a fungal inoculum and add it to the wells of a 96-well plate.
o Incubate at 37°C for 24 hours to allow for mature biofilm formation.
e Treatment:
o Wash the pre-formed biofilms with sterile PBS.

o Add fresh RPMI 1640 containing serial dilutions of PAB and FLC, alone and in
combination.

e Incubation and Quantification:
o Incubate for another 24 hours.
o Wash and quantify the remaining biofilm as described above.

Visualizations

The following diagrams illustrate the proposed synergistic mechanism, experimental workflow,
and the logical relationship of the combination therapy.
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Caption: Proposed synergistic mechanism of Pseudolaroside B and Fluconazole.
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Caption: Experimental workflow for assessing antifungal synergy.
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Caption: Logical relationship of PAB and FLC combination therapy.

Conclusion

Pseudolaroside B, in combination with fluconazole, presents a promising therapeutic strategy
to combat resistant fungal infections, particularly those caused by Candida species.[1][3] The
synergistic interaction appears to stem from their distinct mechanisms of action, leading to
enhanced antifungal activity and effective inhibition of biofilm formation.[1][4] The protocols and
data presented here provide a framework for researchers to further explore and validate the
potential of Pseudolaroside B in combination antifungal therapy. Further in vivo studies are
warranted to translate these promising in vitro findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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